molecular formula C6H11BrO B13519668 2-Bromo-2-ethylbutanal

2-Bromo-2-ethylbutanal

Cat. No.: B13519668
M. Wt: 179.05 g/mol
InChI Key: VYAFHXKBEDDKRD-UHFFFAOYSA-N
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Description

2-Bromo-2-ethylbutanal is an organic compound that belongs to the class of aldehydes It contains a bromine atom and an ethyl group attached to the second carbon of the butanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2-ethylbutanal can be synthesized through several methods. One common approach involves the bromination of 2-ethylbutanal using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically occurs under mild conditions and yields the desired product with good selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-ethylbutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: 2-Bromo-2-ethylbutanoic acid.

    Reduction: 2-Bromo-2-ethylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-2-ethylbutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-2-ethylbutanal involves its reactivity with various biological and chemical targets. The bromine atom and aldehyde group play crucial roles in its interactions. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The aldehyde group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methylbutane: Similar in structure but lacks the aldehyde group.

    2-Bromo-2-methylpropanal: Contains a similar bromine and aldehyde functional group but with a different carbon chain structure.

Uniqueness

2-Bromo-2-ethylbutanal is unique due to the presence of both a bromine atom and an aldehyde group on the same carbon chain

Properties

IUPAC Name

2-bromo-2-ethylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-3-6(7,4-2)5-8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAFHXKBEDDKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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